An In-depth Technical Guide to 5-Nonanol: Chemical Structure and Properties
An In-depth Technical Guide to 5-Nonanol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key reactions of 5-nonanol. The information is intended to support research, development, and quality control activities involving this secondary alcohol.
Chemical Identity and Structure
5-Nonanol, a secondary alcohol, is characterized by a nine-carbon aliphatic chain with a hydroxyl group located at the fifth carbon position.[1] This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, influencing its solubility and reactivity.
Chemical Structure:
Table 1: Chemical Identifiers for 5-Nonanol
| Identifier | Value |
| IUPAC Name | nonan-5-ol[1] |
| Synonyms | Dibutylcarbinol, Nonanol-(5)[2][3] |
| CAS Number | 623-93-8[2] |
| Chemical Formula | C₉H₂₀O[2][3] |
| Molecular Weight | 144.25 g/mol [4][5] |
| SMILES String | CCCCC(O)CCCC[4] |
| InChI Key | FCBBRODPXVPZAH-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physical and chemical properties of 5-nonanol are summarized below. These properties are crucial for its handling, application, and in the design of synthetic and analytical procedures.
Table 2: Physicochemical Properties of 5-Nonanol
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 195 °C (at 760 mmHg) | [7] |
| Melting Point | 5 °C | [2] |
| Density | 0.821 g/mL at 20 °C | [4][7] |
| Refractive Index | 1.429 (at 20 °C) | [4] |
| Solubility in Water | 461 mg/L at 15 °C | |
| Flash Point | 77 °C (closed cup) | [4] |
Synthesis of 5-Nonanol
5-Nonanol is commonly synthesized in the laboratory via a Grignard reaction. This method involves the reaction of an n-butylmagnesium halide with ethyl formate (B1220265).
Grignard Synthesis Pathway
The synthesis proceeds by the nucleophilic addition of two equivalents of the Grignard reagent to the carbonyl carbon of the formate ester.
Caption: Grignard synthesis of 5-Nonanol.
Experimental Protocol: Grignard Synthesis of 5-Nonanol
This protocol is adapted from established procedures for the synthesis of di-n-butylcarbinol.[8]
Materials:
-
Magnesium turnings
-
1-Bromobutane (B133212) (n-butyl bromide)
-
Ethyl formate (pure)
-
Anhydrous diethyl ether
-
Concentrated sulfuric acid
-
Anhydrous potassium carbonate or anhydrous calcium sulfate (B86663)
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser (protected by a calcium chloride tube), place magnesium turnings and a small crystal of iodine.
-
Add a portion of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the 1-bromobutane solution to the flask to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring until most of the magnesium has reacted.
-
-
Reaction with Ethyl Formate:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of pure ethyl formate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl formate solution dropwise to the stirred Grignard reagent at a rate that maintains gentle reflux.
-
After the addition is complete, remove the ice bath and stir the mixture for an additional 10 minutes.
-
-
Work-up and Purification:
-
Slowly add water to the reaction mixture with vigorous stirring to decompose the excess Grignard reagent and the magnesium alkoxide complex.
-
Add a cold, dilute solution of sulfuric acid to dissolve the precipitated magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Wash the ethereal layer with water, followed by a sodium bicarbonate solution, and finally with water again.
-
Dry the ethereal solution over anhydrous potassium carbonate or anhydrous calcium sulfate.
-
Filter the drying agent and remove the ether by distillation.
-
Distill the crude 5-nonanol under reduced pressure.
-
Key Chemical Reactions
As a secondary alcohol, 5-nonanol undergoes typical reactions such as oxidation, dehydration, and esterification.
Oxidation to 5-Nonanone
5-Nonanol can be oxidized to the corresponding ketone, 5-nonanone, using common oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).[6]
Caption: Oxidation of 5-Nonanol to 5-Nonanone.
Dehydration to Nonenes
Acid-catalyzed dehydration of 5-nonanol yields a mixture of nonene isomers, primarily 4-nonene, through an E1 elimination mechanism.[9]
Caption: Dehydration of 5-Nonanol.
Fischer Esterification
5-Nonanol reacts with carboxylic acids in the presence of an acid catalyst to form esters. This reversible reaction is known as Fischer esterification.
Experimental Protocol: Fischer Esterification
This is a general procedure for the esterification of an alcohol.
Materials:
-
5-Nonanol
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (5%)
-
Saturated sodium chloride solution (brine)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, combine 5-nonanol and the carboxylic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for a specified time to drive the reaction towards the ester product. A Dean-Stark apparatus can be used to remove the water formed during the reaction and shift the equilibrium.
-
After cooling, dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation.
Experimental Determination of Properties
Experimental Workflow: Determination of Physical Properties
Caption: Workflow for determining the boiling point and density of 5-Nonanol.
Experimental Protocol: Boiling Point Determination (Thiele Tube Method)
Materials:
-
5-Nonanol
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with mineral oil
-
Rubber band
-
Bunsen burner or heating mantle
Procedure:
-
Attach a small test tube containing a small amount of 5-nonanol to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube (sealed end up) into the test tube.
-
Clamp the thermometer so that the test tube and thermometer bulb are immersed in the mineral oil in the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][10]
Experimental Protocol: Density Determination (Pycnometer Method)
Materials:
-
5-Nonanol
-
Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)
-
Analytical balance
-
Thermostat bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with 5-nonanol, ensuring there are no air bubbles. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Place the filled pycnometer in a thermostat bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.
-
Carefully wipe dry the outside of the pycnometer and weigh it (m₂).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and weigh it (m₃).
-
Calculate the volume of the pycnometer using the mass of the reference liquid and its known density.
-
Calculate the density of 5-nonanol using the mass of the sample (m₂ - m₁) and the determined volume of the pycnometer.[7][11]
Safety and Handling
5-Nonanol is a combustible liquid and can cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. fpharm.uniba.sk [fpharm.uniba.sk]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chymist.com [chymist.com]
- 6. quora.com [quora.com]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
